Alcohol Togni-(4-F-PhOCF2CF2)-reagent
Description
Alcohol Togni-(4-F-PhOCF2CF2)-reagent is a fluorinated organoiodine compound characterized by a 4-fluoro-phenoxy group (4-F-PhO) attached to a tetrafluoroethylene (CF2CF2) chain. These reagents are pivotal in organic synthesis for selective fluorination and fluorinated alkylation reactions, particularly in pharmaceutical and agrochemical research .
The 4-F-PhO group enhances electrophilicity due to the electron-withdrawing fluorine atom, facilitating nucleophilic substitution or radical-mediated fluorination. The reagent is typically a stable solid, soluble in organic solvents like THF or dichloromethane, and requires handling under inert conditions due to its sensitivity to moisture and oxygen .
Properties
Molecular Formula |
C17H14F5IO2 |
|---|---|
Molecular Weight |
472.19 g/mol |
IUPAC Name |
3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1λ3,2-benziodoxole |
InChI |
InChI=1S/C17H14F5IO2/c1-15(2)13-5-3-4-6-14(13)23(25-15)16(19,20)17(21,22)24-12-9-7-11(18)8-10-12/h3-10H,1-2H3 |
InChI Key |
KDSJMESGRFSLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=C(C=C3)F)(F)F)(F)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Variations
The Togni reagent family comprises derivatives with diverse aromatic substituents and fluorinated chains. Key analogues include:
Reactivity and Performance
- Electrophilicity : The 4-F-PhO variant exhibits higher electrophilicity compared to the 4-MeO analogue (methoxy is electron-donating), enabling faster fluorination kinetics. In contrast, the 4-EtCO2 derivative balances reactivity with solubility, making it suitable for reactions requiring polar aprotic solvents .
- Yields and Stereospecificity : highlights that oxidants like TiCl4 or PhI(OAc)2 achieve yields of 74–92% in fluorination reactions, with stereospecificity (R,R:R,S ratios up to 92:8). The 4-F-PhO reagent likely follows similar trends but may outperform analogues in stereocontrol due to its stronger electron-withdrawing group .
- Applications :
- Pharmaceuticals : The 4-F-PhO and Benzimidazolyl derivatives are preferred for drug candidates due to fluorine’s role in enhancing bioavailability and metabolic stability .
- Agrochemicals : The C2F5 variant is favored for introducing perfluoroethyl groups into pesticides, leveraging its compact fluorinated chain .
Research Findings and Industrial Relevance
- Fluorine’s Role : Fluorine’s inductive effects improve drug binding and pharmacokinetics, as seen in the 4-F-PhO reagent’s applications in antiviral and anticancer agents .
- Comparative Studies : Budinská et al. (2016) demonstrated that Togni reagents with electron-withdrawing groups outperform analogues in nucleophilic fluorination, achieving >90% yields in tetrafluoroethylation reactions .
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